molecular formula C16H16N8S B2820305 N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine CAS No. 2201658-65-1

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine

カタログ番号: B2820305
CAS番号: 2201658-65-1
分子量: 352.42
InChIキー: RJRYPOPDZSRJNH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that incorporates multiple nitrogen-rich ring systems, including a [1,2,4]triazolo[4,3-b]pyridazine and a thieno[2,3-d]pyrimidine, linked through an N-methyl azetidin-3-amine core. Such sophisticated architectures are frequently designed to act as potent and selective kinase inhibitors. Compounds with these core scaffolds have been investigated for targeting Janus kinases (JAK) and other kinase families implicated in proliferative and inflammatory signaling pathways . Its primary research value lies in its potential application as a biochemical tool for studying intracellular signaling cascades related to oncology, autoimmune diseases, and inflammatory conditions. Researchers can utilize this compound to explore the structure-activity relationships (SAR) of fused heterocyclic systems and their interactions with enzyme active sites. The presence of the azetidine ring, a saturated heterocycle, is a common strategy in medicinal chemistry to improve pharmacokinetic properties and ligand efficiency. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and adhering to their institution's chemical hygiene plans.

特性

IUPAC Name

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8S/c1-10-19-20-13-3-4-14(21-24(10)13)23-7-11(8-23)22(2)15-12-5-6-25-16(12)18-9-17-15/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRYPOPDZSRJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=C5C=CSC5=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds related to N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine. These compounds have shown significant cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In vitro assays indicate that similar compounds exhibit IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival, particularly through the inhibition of c-Met kinase activity, which is implicated in cell proliferation and metastasis .

Antimicrobial Properties

The compound also possesses antimicrobial activities against a range of pathogens. Studies have demonstrated that derivatives of triazolo-pyridazines exhibit moderate to high antimicrobial effects against both bacterial and fungal strains:

  • Bacteria : Active against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Effective against Candida albicans and Aspergillus fumigatus.

In vitro evaluations have shown that these compounds can significantly inhibit the growth of these pathogens with varying degrees of potency .

Other Biological Activities

Beyond antitumor and antimicrobial effects, N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine has been studied for additional pharmacological properties:

  • Neuroprotective Effects : Compounds in this class have shown potential in protecting neuronal cells from oxidative stress.
  • Antiviral Activity : Some derivatives have been explored for their ability to inhibit viral replication.

Case Studies

Several case studies illustrate the efficacy of compounds related to N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine:

  • In Vitro Cancer Studies : A study demonstrated that a derivative inhibited proliferation in A549 cells by inducing apoptosis through the activation of caspase pathways .
  • Antimicrobial Efficacy : Another study reported that a synthesized triazolo-pyridazine derivative exhibited an EC50 value of 7.2 μg/mL against Xanthomonas oryzae, outperforming traditional antibiotics .

類似化合物との比較

Research Findings and Implications

Structural Insights from NMR: Comparative NMR studies (e.g., ) suggest that substituent-induced chemical shift changes (e.g., in regions A and B of triazolo-pyridazines) can pinpoint structural modifications. For the target compound, the thieno-pyrimidine group may alter shifts in analogous regions.

Synthetic Feasibility : High-yield routes for triazolo-pyridazines (e.g., 72%–90% ) support scalable synthesis of the target compound if similar coupling strategies are employed.

Biological Potential: While direct activity data are absent, structurally related compounds exhibit antiproliferative and antifungal properties , suggesting the target compound merits evaluation in kinase or antimicrobial assays.

Q & A

Q. What are the standard synthetic routes for N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the triazolo-pyridazine core. Key steps include:
  • Cyclization : Reaction of 6-hydrazineyl-triazolo precursors with acetyl acetone in absolute ethanol under reflux (80°C, 12–24 hours) to form the triazolo-pyridazine scaffold .
  • Azetidine Coupling : Introduction of the azetidine moiety via nucleophilic substitution or Buchwald-Hartwig amination .
  • Thieno-pyrimidine Attachment : Suzuki-Miyaura cross-coupling or SNAr reactions to link the thieno[2,3-d]pyrimidin-4-yl group .
  • Purification : Chromatography (e.g., silica gel, reverse-phase HPLC) or recrystallization to isolate the final product (>95% purity) .

Table 1 : Comparison of Synthetic Protocols

StepReagents/ConditionsYield (%)Reference
Triazolo-pyridazine6-hydrazineyl precursor + acetyl acetone60–75
Azetidine couplingPd catalysts, ligand, base (K2_2CO3_3)40–55
Final purificationReverse-phase HPLC>95 purity

Q. How is the compound characterized to confirm its structure and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is employed:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) to verify molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound, and how can it be validated?

  • Methodological Answer : The compound is hypothesized to inhibit protein kinases (e.g., BRD4) via bivalent binding to bromodomains, disrupting transcriptional regulation . Validation strategies include:
  • In Vitro Kinase Assays : Measure IC50_{50} values against recombinant kinases (e.g., BRD4 BD1/BD2) .
  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Cellular Assays : Quantify downstream effects (e.g., c-Myc downregulation in cancer cell lines) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : SAR optimization involves systematic structural modifications:
  • Core Modifications : Replace the thieno-pyrimidine group with quinazolinone or pyrolo-pyrimidine to alter binding affinity .
  • Substituent Tuning : Vary methyl/methoxy groups on the triazolo-pyridazine to enhance solubility or selectivity .
  • Bivalent Binding : Introduce linker groups (e.g., polyethylene glycol) to exploit cooperative binding in kinase dimers .
  • Computational Screening : Use QSAR models to prioritize analogs with predicted improved potency .

Q. How can contradictions in biological data (e.g., varying IC50_{50}50​ across assays) be resolved?

  • Methodological Answer : Conflicting data may arise from assay conditions (e.g., pH, co-solvents) or off-target effects. Resolution strategies:
  • Orthogonal Assays : Validate results using SPR (surface plasmon resonance) and thermal shift assays .
  • Solubility Optimization : Use co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies to improve compound bioavailability .
  • In Vivo Cross-Check : Compare cellular potency (e.g., c-Myc suppression) with in vivo tumor xenograft models .

Q. What in silico methods are recommended to predict binding modes and pharmacokinetics?

  • Methodological Answer : Computational workflows include:
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100+ ns to assess stability (e.g., GROMACS) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP, CYP450 inhibition, and blood-brain barrier penetration .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding energy contributions of key residues .

Q. What are key challenges in designing bioassays for this compound?

  • Methodological Answer : Challenges include:
  • Solubility : The compound’s hydrophobicity (logP ~3.5) necessitates DMSO stocks, which may interfere with cell viability .
  • Off-Target Effects : Use isoform-specific kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
  • Metabolic Stability : Perform liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., azetidine oxidation) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。